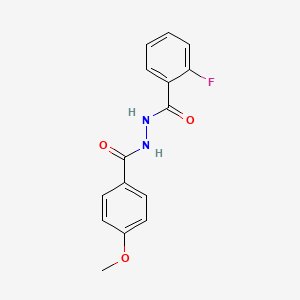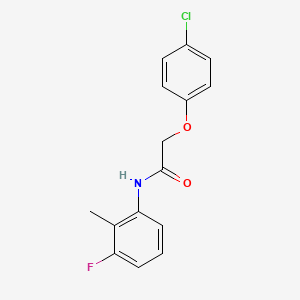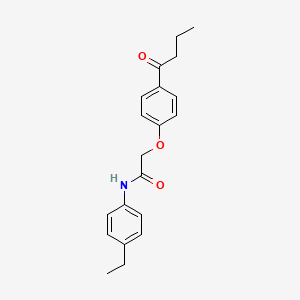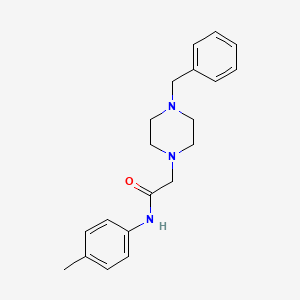![molecular formula C17H19N5O2 B5762733 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is its versatility. It can be used in a wide range of scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. However, one of the main limitations of this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to determine the optimal dosage and toxicity levels for this compound.
Méthodes De Synthèse
The synthesis of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine involves the reaction of 2,4,6-trichloropyrimidine with 3-(2-nitrophenyl)propenal in the presence of piperazine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-22(24)16-7-2-1-5-15(16)6-3-10-20-11-13-21(14-12-20)17-18-8-4-9-19-17/h1-9H,10-14H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAZPLCUZFISFY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425476 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)





![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)